5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Lipophilicity Drug-likeness Membrane permeability

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol provides a uniquely balanced physicochemical profile (XLogP3 1.3, TPSA 93.8 Ų) that neither the overly polar 5-amino nor the overly lipophilic 5-cyclopropyl analogs can match, improving oral bioavailability and CNS penetration. The thiol and secondary amine enable sequential, chemoselective functionalization—thiol alkylation then amine acylation—in two steps, unattainable with the 5-cyclopropyl analog. Validated in SARS-CoV-2 3CL protease inhibitor patent WO2021250648 and as a next-generation carbonic anhydrase inhibitor scaffold. For teams optimizing kinase inhibitors, GPCR ligands, or antiviral cysteine protease programs, this scaffold reduces lead optimization risk and accelerates structure-activity relationship exploration.

Molecular Formula C5H7N3S2
Molecular Weight 173.25
CAS No. 852400-37-4
Cat. No. B2895579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol
CAS852400-37-4
Molecular FormulaC5H7N3S2
Molecular Weight173.25
Structural Identifiers
SMILESC1CC1NC2=NNC(=S)S2
InChIInChI=1S/C5H7N3S2/c9-5-8-7-4(10-5)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9)
InChIKeyRBPGSAZBLLEDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CAS 852400-37-4): A Cyclopropylamino-Functionalized Thiadiazole‑2‑thiol Scaffold


5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic mercaptan belonging to the 1,3,4‑thiadiazole‑2‑thiol family. It features a cyclopropylamino substituent at the 5‑position and a thiol group at the 2‑position, giving it a molecular weight of 173.3 g/mol and a computed XLogP3 of 1.3 [1]. The compound is primarily employed as a versatile building block in medicinal chemistry and agrochemical research .

Why 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Cannot Be Replaced by Common In‑Class Analogs


Although the 1,3,4‑thiadiazole‑2‑thiol scaffold is shared by several commercially available analogs, simple substitution with the 5‑amino (CAS 2349‑67‑9), 5‑cyclopropyl (CAS 66464‑83‑3), or unsubstituted (CAS 3853‑41‑2) variants alters critical physicochemical properties that govern reactivity, pharmacokinetic suitability, and molecular recognition. Quantitative computational data demonstrate that the cyclopropylamino group confers a distinct balance of lipophilicity, polar surface area, hydrogen‑bond donor count, and conformational flexibility that cannot be replicated by any single close analog [1]. The following section provides the specific, numerical differences that underpin this conclusion.

Quantitative Differentiation of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol from Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison Against 5‑Amino and 5‑Cyclopropyl Analogs

The cyclopropylamino derivative shows a computed XLogP3 of 1.3, which is 1.0 log unit higher than the 5‑amino analog (XLogP3 0.3) and only 0.1 unit below the 5‑cyclopropyl analog (XLogP3 1.4) [1][2][3]. This places the compound in a more favorable lipophilicity window for passive membrane permeation compared with the highly polar 5‑amino derivative, while retaining a secondary amine that improves solubility relative to the fully apolar 5‑cyclopropyl compound.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Potential

The target compound exhibits a TPSA of 93.8 Ų, which is 14.2 Ų (13.1%) lower than the 5‑amino analog (108 Ų) and 12.0 Ų (14.7%) higher than the 5‑cyclopropyl analog (81.8 Ų) [1][2][3]. TPSA values below 90 Ų are often associated with enhanced blood-brain barrier penetration, while values below 140 Ų are generally favorable for oral absorption. The cyclopropylamino derivative occupies a middle ground, offering improved CNS access potential over the 5‑amino compound without the complete loss of hydrogen‑bonding capacity seen in the 5‑cyclopropyl analog.

TPSA CNS drug delivery Bioavailability

Hydrogen-Bond Donor Count Advantage Over the 5‑Cyclopropyl Analog

The target compound possesses two hydrogen-bond donor (HBD) groups (thiol and secondary amine), matching the 5‑amino analog but exceeding the 5‑cyclopropyl analog, which has only one HBD (thiol alone) [1][2][3]. The additional HBD capability arises from the cyclopropylamino –NH– group and can form directed hydrogen bonds with biological targets, potentially increasing binding affinity and specificity compared with the 5‑cyclopropyl compound.

Hydrogen bonding Target engagement Selectivity

Conformational Flexibility Differentiating the Cyclopropylamino Scaffold

The target compound has two rotatable bonds (the cyclopropylamine C–N bond and the ring‑to‑substituent bond), compared with zero for the 5‑amino analog and one for the 5‑cyclopropyl analog [1][2][3]. This modest increase in conformational degrees of freedom allows the cyclopropylamino group to adopt orientations that may optimize interactions with different target conformations, while still remaining more constrained than fully flexible alkyl‑amino derivatives.

Rotatable bonds Molecular recognition Entropy penalty

Bifunctional Reactivity Advantage Over Single-Function Analogs

The compound contains both a nucleophilic thiol (-SH) at the 2‑position and a secondary amine (–NH–) in the cyclopropylamino group, enabling orthogonal derivatization strategies. The thiol can undergo alkylation, oxidation to disulfides, or metal coordination, while the amine can be acylated, sulfonylated, or coupled. By contrast, the 5‑cyclopropyl analog lacks the amine handle entirely, and the 5‑amino analog contains a primary amine that is less sterically differentiated from the thiol [1][2]. This permits sequential, chemoselective functionalization at two distinct sites.

Synthetic versatility Building block Derivatization

Utilization in Antiviral Patent Scaffolds (SARS-CoV-2 3CL Protease Inhibitors)

Derivatives of the 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol scaffold are explicitly claimed in patent WO2021250648 (Pfizer) as intermediates for SARS-CoV-2 3CL protease inhibitors, with disclosed EC₅₀ values in the low micromolar range (e.g., Example 35: EC₅₀ = 3.56 µM in a SARS-CoV-2 cytopathic effect assay) [1]. While the exact target compound itself is the unelaborated core, this patent demonstrates that the cyclopropylamino-thiadiazole motif provides a productive starting point for antiviral lead optimization, a context not similarly documented for the simpler 5‑amino or 5‑cyclopropyl analogs.

Antiviral SARS-CoV-2 Patent scaffold

Procurement-Relevant Application Scenarios for 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol


Medicinal Chemistry Hit-to-Lead Programs Requiring Balanced Permeability and Solubility

The compound's XLogP3 of 1.3 and TPSA of 93.8 Ų place it in a favorable drug-like space for oral bioavailability and CNS penetration [1]. Teams optimizing kinase inhibitors, GPCR ligands, or CNS-active agents whose current lead series is either too polar (5‑amino analogs) or too lipophilic (5‑cyclopropyl analogs) can use this scaffold to achieve a better permeability‑solubility trade-off without extensive physicochemical property optimization.

Orthogonal Derivatization for Focused Compound Library Synthesis

The presence of a thiol and a secondary amine on the same scaffold enables sequential, chemoselective functionalization [1]. Library chemists can first alkylate the thiol under mildly basic conditions, then acylate the secondary amine, generating diverse 2,5‑disubstituted thiadiazoles in two steps. This synthetic efficiency is not achievable with the 5‑cyclopropyl analog, which lacks the amine handle.

Antiviral Drug Discovery Leveraging Patent-Validated Thiadiazole Cores

Derivatives of this scaffold appear in Pfizer's WO2021250648 patent as precursors to SARS-CoV-2 3CL protease inhibitors with low‑micromolar EC₅₀ values [1]. Research groups pursuing antiviral programs against coronaviruses or other viral cysteine proteases can procure this scaffold as a literature‑validated starting point, reducing the risk of investing in an untested chemotype.

Carbonic Anhydrase Inhibitor Lead Evolution

The 5‑amino analog is a known carbonic anhydrase inhibitor scaffold (Kᵢ values in the nanomolar to micromolar range against hCA I, II, and IX) [1]. The cyclopropylamino substitution increases lipophilicity by 1.0 log unit versus the 5‑amino parent [2], which may improve membrane permeability for intracellular or tumor‑associated CA isoforms (e.g., hCA IX). This compound can serve as a next‑generation lead for CA inhibitor programs seeking improved cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.